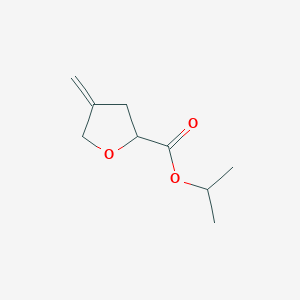![molecular formula C13H8BrNO B13878567 2-(4-Bromophenyl)furo[3,2-c]pyridine](/img/structure/B13878567.png)
2-(4-Bromophenyl)furo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)furo[3,2-c]pyridine is a heterocyclic compound that contains both furan and pyridine rings. It is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)furo[3,2-c]pyridine typically involves the reaction of substituted furan and pyridine derivatives. One common method involves the cyclization of substituted furopropenoic acids, which are prepared from appropriate aldehydes under Doebner’s conditions. These acids are then converted to the corresponding azides, which are cyclized by heating in Dowtherm to form furopyridones. The furopyridones are then aromatized with phosphorus oxychloride to yield chloro derivatives of furo[3,2-c]pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)furo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by nucleophiles such as alkoxides (e.g., sodium ethoxide, propoxide, and isopropoxide) to form corresponding alkoxy derivatives.
Reduction Reactions: The chloro derivatives of furo[3,2-c]pyridine can be reduced with hydrazine hydrate in the presence of a catalyst such as palladium on carbon to form amino derivatives.
Common Reagents and Conditions
Phosphorus Oxychloride: Used for aromatization of furopyridones to chloro derivatives.
Hydrazine Hydrate: Used for reduction reactions.
Alkoxides: Used for nucleophilic substitution reactions.
Major Products Formed
Amino Derivatives: Formed from the reduction of chloro derivatives.
Alkoxy Derivatives: Formed from nucleophilic substitution reactions with alkoxides.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)furo[3,2-c]pyridine has several scientific research applications, including:
Photosensitizers: The compound has been used in the development of AIE-active photosensitizers for specific imaging and photodynamic ablation of Gram-positive bacteria.
Biological Studies: The compound’s unique structure makes it a valuable tool in studying protein-ligand interactions and other biological processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)furo[3,2-c]pyridine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of the nitrogen atom in the pyridine ring allows it to act as a hydrogen bond acceptor, facilitating additional protein-ligand interactions. This can lead to specific binding to target proteins and modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
- Furo[2,3-b]pyridine
- Furo[2,3-c]pyridine
- Furo[3,2-b]pyridine
Uniqueness
2-(4-Bromophenyl)furo[3,2-c]pyridine is unique due to its specific substitution pattern and the presence of the bromine atom, which can be further modified through various chemical reactions.
Propiedades
Fórmula molecular |
C13H8BrNO |
|---|---|
Peso molecular |
274.11 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)furo[3,2-c]pyridine |
InChI |
InChI=1S/C13H8BrNO/c14-11-3-1-9(2-4-11)13-7-10-8-15-6-5-12(10)16-13/h1-8H |
Clave InChI |
XDMOOFQHCFNROY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC3=C(O2)C=CN=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


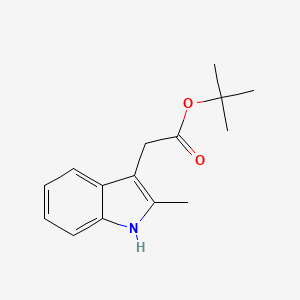
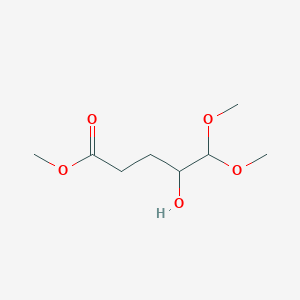

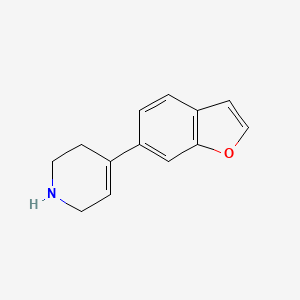
![N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide](/img/structure/B13878509.png)
![N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide](/img/structure/B13878516.png)

![3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol](/img/structure/B13878530.png)
![Ethyl 2-[4-acetylsulfanyl-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-3-ylidene]acetate](/img/structure/B13878531.png)
![2-[(3-chloro-2H-indazol-5-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13878545.png)
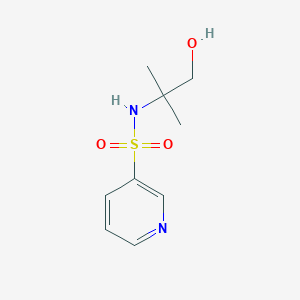

![Tert-butyl 4-chloro-6-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13878563.png)
